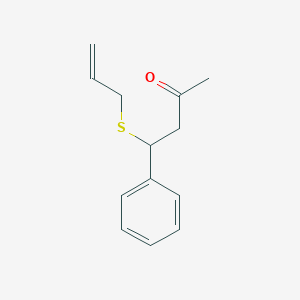

2-Butanone, 4-phenyl-4-(2-propenylthio)-

Description

2-Butanone, 4-phenyl-4-(2-propenylthio)- (CAS No. 514848-29-4) is a sulfur-containing derivative of 2-butanone (methyl ethyl ketone) with a molecular formula of C₇H₁₂OS and a molecular weight of 144.23 g/mol . Structurally, it features a ketone group at the second carbon of butanone, a phenyl group at the fourth carbon, and a propenylthio (allylthio) substituent at the same position.

Properties

CAS No. |

827336-61-8 |

|---|---|

Molecular Formula |

C13H16OS |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

4-phenyl-4-prop-2-enylsulfanylbutan-2-one |

InChI |

InChI=1S/C13H16OS/c1-3-9-15-13(10-11(2)14)12-7-5-4-6-8-12/h3-8,13H,1,9-10H2,2H3 |

InChI Key |

LGPNXZQODPBKGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)SCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Raspberry ketone (4-(p-hydroxyphenyl)-2-butanone) is more polar due to its hydroxyl group, enhancing solubility in aqueous environments compared to the hydrophobic phenyl and thioether groups in the target compound .

Physical and Chemical Properties

*Estimated based on molecular weight and substituent effects.

Key Differences :

- Boiling Points : The target compound’s boiling point is lower than Raspberry ketone and tert-butyl derivatives due to the absence of polar hydroxyl groups .

- Solubility : The thioether and phenyl groups reduce water solubility compared to Raspberry ketone, which has a hydrophilic hydroxyl group .

- Applications: Raspberry ketone is widely used in fragrances and food flavoring . The tert-butyl derivative’s phenolic group makes it a candidate for antioxidant applications . The target compound’s sulfur content may align it with flavor compounds (e.g., garlic-derived trisulfides) or specialty polymers .

Q & A

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the metabolic fate of 4-phenyl-4-(2-propenylthio)-2-butanone in biological systems?

- Methodology : Synthesize isotopically labeled analogs via deuterated reagents (e.g., D₂O exchange) or ¹³C-enriched precursors. Track metabolic pathways using LC-MS/MS or PET imaging in rodent models. Compare metabolite profiles with unlabeled controls to identify detoxification or bioactivation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.